molecular formula C20H19N5OS B2748289 2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE CAS No. 1359474-36-4

2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE

カタログ番号: B2748289
CAS番号: 1359474-36-4
分子量: 377.47
InChIキー: HCMFARUHVNGHEG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound features a 1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline core linked via a sulfanyl group to an acetamide moiety, which is further substituted with a 4-methylbenzyl group.

特性

IUPAC Name

N-[(4-methylphenyl)methyl]-2-[(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5OS/c1-13-7-9-15(10-8-13)11-21-18(26)12-27-20-19-24-23-14(2)25(19)17-6-4-3-5-16(17)22-20/h3-10H,11-12H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCMFARUHVNGHEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE typically involves the reaction of 1-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-4-thiol with N-(4-methylbenzyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound .

化学反応の分析

Types of Reactions

2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or disulfides, while reduction can produce amines or alcohols .

科学的研究の応用

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazoloquinoxaline derivatives. For instance, various derivatives have shown significant cytotoxicity against cancer cell lines such as HepG2 (liver cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). The IC50 values for these compounds ranged from 2.44 to 9.43 μM.

Table 1: Cytotoxic Activity of Triazoloquinoxaline Derivatives

Compound IDCell LineIC50 (μM)
16HepG26.29
16HCT-1162.44
VIIaHepG23.91
VIIaHCT-11615.16

The mechanism by which this compound exerts its biological effects primarily involves DNA intercalation and inhibition of topoisomerase II (Topo II). These interactions disrupt DNA replication and transcription processes in cancer cells.

Antimicrobial Activity

Compounds similar to 2-({1-Methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide have been synthesized as potential antimicrobial agents. The structure allows for effective interaction with microbial targets through aromatic nucleophilic substitution.

Case Studies

Recent investigations into the biological activity of triazoloquinoxalines have provided insights into their effectiveness:

Study Highlights:

  • Compound Evaluation: Various derivatives were evaluated for their ability to inhibit cell proliferation across different cancer cell lines.
  • Structure-Activity Relationship (SAR): The presence of specific substituents on the triazole ring significantly influenced biological activity.

Table 2: Structure-Activity Relationship Findings

SubstituentActivity Level
TrifluoromethylHigh
EthanolamineModerate
DimethylamineLow

作用機序

The mechanism of action of 2-({1-METHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE involves its ability to intercalate into DNA, disrupting the DNA structure and inhibiting the replication and transcription processes. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The compound targets specific molecular pathways involved in cell cycle regulation and apoptosis .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Core Heterocycles

The table below highlights key structural differences and similarities between the target compound and related derivatives:

Compound Name / Identifier Core Heterocycle Key Substituents Pharmacological Activity (Inferred/Reported) References
Target Compound 1,2,4-Triazolo[4,3-a]quinoxaline 1-Methyl, sulfanyl-acetamide, 4-methylbenzyl Potential CNS modulation (speculative)
N-[2-(4-Methoxyphenyl)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]benzamide 1,2,4-Triazolo[4,3-a]quinoxaline 4-Methoxyphenyl, benzamide Adenosine receptor binding (speculative)
2-(4-(((6-Nitroquinoxalin-2-yl)oxy)methyl)-1H-1,2,3-triazol-1-yl)-N-(4-phenylthiazol-2-yl)acetamide 1,2,3-Triazole + quinoxaline Nitroquinoxaline, thiazole-acetamide Anticancer (speculative)
1,2,3-Triazole-substituted quinazolinone derivatives Quinazolinone + 1,2,3-triazole Variable phenoxy/propoxy groups Antiexudative, antimicrobial
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide derivatives Quinazoline-dione 2,4-Dichlorobenzyl Anticonvulsant (GABAergic activity)

Key Observations

Core Heterocycle Influence: The triazoloquinoxaline core (target compound and ) may favor interactions with adenosine receptors or nucleic acid-binding proteins due to its planar aromatic system, whereas quinazolinones () are more commonly associated with enzyme inhibition (e.g., dihydrofolate reductase) or GABAergic modulation . Replacement of the triazoloquinoxaline with a 1,2,3-triazole () or quinazoline-dione () alters electronic properties and binding site compatibility.

Substituent Effects: The sulfanyl-acetamide group in the target compound and ’s derivatives enhances stability and may facilitate hydrogen bonding or hydrophobic interactions. In contrast, oxygen-based ethers (e.g., ’s compound 11f) are more prone to oxidative metabolism .

Pharmacological Implications: Compounds with quinazoline-dione cores () demonstrated anticonvulsant activity via GABAergic pathways, suggesting that the target compound’s acetamide group could similarly engage neurological targets .

生物活性

The compound 2-({1-Methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfany)-N-[(4-methylphenyl)methyl]acetamide is a derivative of the [1,2,4]triazolo[4,3-a]quinoxaline family, known for its potential biological activities, particularly in anticancer and antimicrobial domains. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Quinoxaline Nucleus : The quinoxaline core is synthesized through reactions involving o-phenylenediamine and oxalic acid.
  • Triazole Hybridization : The introduction of the 1,2,4-triazole moiety is achieved through cyclization reactions with hydrazine derivatives.
  • Functionalization : The final compound is obtained by modifying the triazole derivative with a sulfanyl group and an acetamide side chain.

Anticancer Properties

Recent studies have highlighted the potent anticancer activity of compounds containing the [1,2,4]triazolo[4,3-a]quinoxaline scaffold. For instance:

  • In vitro Studies : The synthesized derivatives were evaluated against various human cancer cell lines such as HepG2 (liver), HCT-116 (colon), and MCF-7 (breast). The results indicated significant cytotoxicity with IC50 values ranging from 2.44 to 9.43 μM for certain derivatives .
CompoundCell LineIC50 (μM)
16HepG26.29
16HCT-1162.44
17MCF-75.00
  • Mechanism of Action : The mechanism primarily involves DNA intercalation, where the compound inserts itself between DNA base pairs, disrupting replication and transcription processes. Molecular docking studies suggest strong binding affinity to DNA sites .

Antimicrobial Activity

Compounds derived from this scaffold have also shown promising antimicrobial properties:

  • In vitro Efficacy : Certain derivatives displayed significant inhibition against bacterial strains with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Study on DNA Intercalation

A study focused on the intercalative properties of [1,2,4]triazolo[4,3-a]quinoxaline derivatives demonstrated that modifications at specific positions enhanced binding affinity to DNA. The presence of hydrophobic side chains contributed to increased intercalation efficiency .

Comparative Analysis

Comparative studies with other quinoxaline derivatives revealed that compounds with bulky substituents exhibited varied levels of cytotoxicity. For example:

  • Comparison with Doxorubicin : Some derivatives showed comparable or superior activity compared to doxorubicin, a standard chemotherapeutic agent .

Q & A

Q. What computational tools optimize reaction pathways for scale-up?

  • Methodological Answer :
  • COMSOL Multiphysics : Simulate heat/mass transfer in flow reactors to reduce byproducts .
  • AI-Driven Retrosynthesis : IBM RXN for Mining predicts viable precursors (e.g., 1-methyltriazoloquinoxaline) .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。